N,N'-bis[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]ethanediamide
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Overview
Description
N,N’-bis[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]ethanediamide is a chemical compound with the following IUPAC name : N,N’-bis[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]ethanediamide is a chemical compound with the following IUPAC name: N-(2-(2-oxo-1,3-oxazinan-3-yl)ethyl)acetamide . Its molecular formula is C8H14N2O3 . This compound belongs to the oxazinane family and contains a cyclic amide ring.
Preparation Methods
Synthetic Routes:: The synthesis of N,N’-bis[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]ethanediamide involves cyclization reactions. One interesting method is the intramolecular cyclization of N-Cbz-protected diazoketones catalyzed by silica-supported HClO4 . This approach provides a greener and operationally simple route.
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. research laboratories can synthesize it using the aforementioned synthetic routes.
Chemical Reactions Analysis
N,N’-bis[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]ethanediamide can undergo various reactions:
- Oxidation : It may be oxidized under appropriate conditions.
- Reduction : Reduction reactions can modify its functional groups.
- Substitution : Substituents can be introduced at the oxazinane ring. Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
Major products depend on reaction conditions, but they often involve ring-opening or functional group modifications.
Scientific Research Applications
N,N’-bis[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]ethanediamide finds applications in various fields:
- Chemistry : Used as a building block in organic synthesis.
- Biology : Investigated for potential bioactivity.
- Medicine : Studied for pharmacological properties.
- Industry : May serve as a precursor in drug development or materials science.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While N,N’-bis[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]ethanediamide is unique due to its oxazinane ring, similar compounds include 2-(2-oxo-1,3-oxazinane-3-yl)ethyl (2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride . These related structures share common features but differ in substituents and functional groups.
Properties
Molecular Formula |
C14H22N4O6 |
---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
N,N'-bis[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]oxamide |
InChI |
InChI=1S/C14H22N4O6/c19-11(15-3-7-17-5-1-9-23-13(17)21)12(20)16-4-8-18-6-2-10-24-14(18)22/h1-10H2,(H,15,19)(H,16,20) |
InChI Key |
DLMSDQOAYJKMME-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)OC1)CCNC(=O)C(=O)NCCN2CCCOC2=O |
Origin of Product |
United States |
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